

Performance Verification of Famotidine Cyanoamidine Reference Standards: A Comparative Guide

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Compound of Interest

Compound Name: *Famotidine cyanoamidine*

Cat. No.: *B194837*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the performance verification of **Famotidine cyanoamidine** (also known as Famotidine EP Impurity G) reference standards. Ensuring the quality and reliability of reference standards is paramount for accurate analytical testing, impurity profiling, and overall drug quality control. This document outlines key performance indicators, comparative data from representative suppliers, and detailed experimental protocols for in-house verification.

Comparative Analysis of Commercially Available Reference Standards

The selection of a high-quality reference standard is the foundation of reliable analytical measurements. While many suppliers offer **Famotidine cyanoamidine**, the provided documentation and certified purity levels can vary. Below is a summary of typical specifications offered by commercial suppliers. It is crucial for users to obtain and scrutinize the Certificate of Analysis (CoA) for each specific lot.

Table 1: Comparison of Typical Specifications for **Famotidine Cyanoamidine** Reference Standards

Parameter	Supplier A (Representative Data)	Supplier B (Representative Data)	Pharmacopeial Standard (e.g., USP/EP)
Product Name	Famotidine EP Impurity G	Famotidine Cyanoamidine	Famotidine Related Compound G
CAS Number	76823-97-7	76823-97-7	76823-97-7
Certified Purity (by HPLC)	>98% ^[1]	>95% (example value)	Assigned purity value (e.g., 99.5%)
Identity Confirmation	¹ H-NMR, Mass Spectrometry (MS), IR	¹ H-NMR, MS	Conforms to official monograph tests
Data Provided in CoA	HPLC chromatogram, ¹ H-NMR spectrum, MS data, IR spectrum, TGA data ^{[1][2][3]}	HPLC chromatogram, ¹ H-NMR spectrum, MS data	As per pharmacopeial requirements
Format	Neat solid, powder	Crystalline solid	Neat solid
Storage Conditions	2-8°C, protect from light	Refrigerator, desiccated	As specified in the monograph

Note: Data for Suppliers A and B are representative examples based on common supplier claims. Users must refer to the specific Certificate of Analysis for the lot in question.

Experimental Protocols for Performance Verification

In-house verification of a new batch or a new supplier of a reference standard is a critical quality control step. The following protocols outline the key experiments for confirming the identity, purity, and stability of a **Famotidine cyanoamidine** reference standard.

Identity Confirmation

Objective: To confirm that the chemical structure of the reference standard is consistent with **Famotidine cyanoamidine**.

Methodologies:

- ¹H-NMR Spectroscopy:
 - Prepare a solution of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Acquire the ¹H-NMR spectrum.
 - Compare the observed chemical shifts, multiplicities, and integration values with the known structure of **Famotidine cyanoamidine**.
- Mass Spectrometry (MS):
 - Infuse a dilute solution of the reference standard into the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
 - Verify the presence of the expected molecular ion peak (e.g., [M+H]⁺).
- Infrared (IR) Spectroscopy:
 - Acquire the IR spectrum of the solid reference standard (e.g., using KBr pellet or ATR).
 - Compare the spectrum with a reference spectrum or verify the presence of characteristic functional group absorptions.

Purity Determination by HPLC-UV

Objective: To determine the purity of the reference standard and to identify and quantify any impurities. A stability-indicating method should be used.

Table 2: HPLC Method Parameters for Purity Analysis of **Famotidine Cyanoamidine**

Parameter	Condition
Column	C18, 4.6 mm x 250 mm, 5 µm particle size [4] [5]
Mobile Phase	Acetonitrile, Methanol, and Buffer (e.g., 0.05M Sodium Phosphate Monobasic, pH 6.0) in a ratio of 10:5:85 (v/v/v) [4]
Flow Rate	1.0 mL/min [6]
Detection Wavelength	265 nm [6] [7]
Injection Volume	10 µL
Column Temperature	Ambient or controlled at 25°C
Diluent	Mobile Phase

Procedure:

- Standard Preparation: Accurately weigh and dissolve the **Famotidine cyanoamidine** reference standard in the diluent to prepare a stock solution. Further dilute to a suitable working concentration (e.g., 0.1 mg/mL).
- Sample Analysis: Inject the working standard solution into the HPLC system.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the reference standard using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
 - Identify and quantify any known or unknown impurities. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are typically in the range of 0.02% to 0.1%.[\[8\]](#)

Stability Assessment

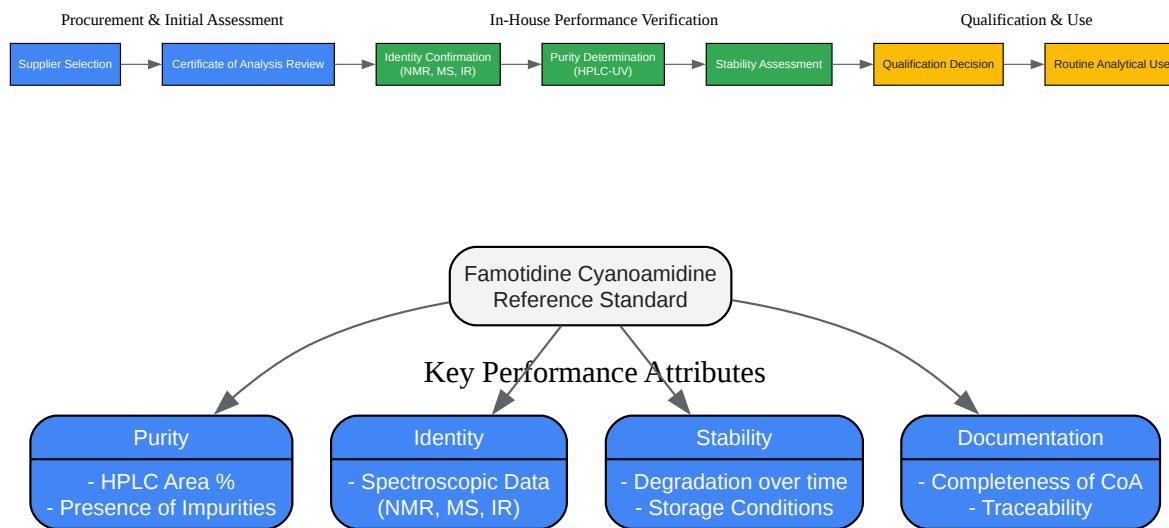
Objective: To evaluate the stability of the reference standard under defined storage conditions.

Methodology:

- Store aliquots of the reference standard under the recommended conditions (e.g., 2-8°C, protected from light) and accelerated conditions (e.g., 40°C/75% RH).
- At specified time points (e.g., initial, 3, 6, 12 months), analyze the standard for purity using the HPLC method described in section 2.2.
- Compare the purity results over time to the initial value. A significant decrease in purity or increase in degradation products indicates instability.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the performance verification of a **Famotidine cyanoamidine** reference standard.



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